4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole
Description
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-[2-(1H-imidazol-5-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C12H11N3O/c13-7-10-1-3-12(4-2-10)16-6-5-11-8-14-9-15-11/h1-4,8-9H,5-6H2,(H,14,15) |
InChI Key |
LFZDEVOHPXNIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCC2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of 4-Halogenated Imidazole :
-
Method : Imidazole can be halogenated at position 4 using reagents like N-bromosuccinimide (NBS) or chlorine gas in the presence of a directing group (e.g., nitro or methyl groups). For example, 4-nitroimidazole can be brominated to yield 4-bromo-1-nitroimidazole, which is then reduced to 4-bromoimidazole.
-
Challenges : Direct halogenation of imidazole at the 4-position is challenging due to the inherent reactivity of the ring. Alternative methods, such as using pre-functionalized imidazole precursors, may be required.
-
-
Substitution with 2-(4-Cyanophenoxy)ethyl Group :
-
Reagents : 2-(4-Cyanophenoxy)ethylamine or its alkoxide derivative could act as a nucleophile. However, the target compound lacks an amine group, suggesting the need for alternative nucleophiles (e.g., alkoxide or thiolate intermediates).
-
Conditions : Polar aprotic solvents (e.g., DMF or DMSO) and bases (e.g., K₂CO₃ or NaH) are typically employed in such reactions.
-
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| 4-Bromoimidazole, 2-(4-cyanophenoxy)ethylamine | DMF, K₂CO₃, 80°C, 12 h | 40–60% (hypothetical) |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables the formation of ethers by coupling alcohols with nucleophiles. This method could be adapted to attach the phenoxyethyl cyanide group to a 4-hydroxyimidazole intermediate.
Key Steps
-
Synthesis of 4-Hydroxyimidazole :
-
Mitsunobu Coupling :
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| 4-Hydroxyimidazole, 2-(4-cyanophenoxy)ethyl bromide, PPh₃, DEAD | THF, 0°C → RT, 12 h | 50–70% (hypothetical) |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for forming carbon-carbon bonds. This method could link a 4-halogenated imidazole with a phenoxyethyl cyanide boronic ester.
Key Steps
-
Synthesis of 4-Haloimidazole :
-
Method : As described in Section 1 .
-
-
Suzuki Coupling :
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| 4-Bromoimidazole, 2-(4-cyanophenoxy)ethylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 100°C, 24 h | 60–80% (hypothetical) |
One-Pot Multi-Component Synthesis
Multi-component reactions (MCRs) enable simultaneous formation of the imidazole ring and substituent. For example, the El-Saghier reaction (see Search Results 2, 3, 7 ) involves amines, ethyl cyanoacetate, and ethyl glycinate hydrochloride to form imidazolidinones. A modified version could incorporate the phenoxyethyl cyanide group.
Key Steps
-
El-Saghier Reaction Modification :
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| Ethyl cyanoacetate, ethyl glycinate HCl, 1,2-diaminoethane derivative | Neat, 70°C, 4 h | 60–80% (hypothetical) |
Functionalization via N-Oxide Intermediate
Oxidation of imidazole to its N-oxide enhances electrophilic reactivity, facilitating substitution at the 4-position.
Key Steps
-
Imidazole N-Oxide Formation :
-
Substitution with Phenoxyethyl Cyanide :
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| Imidazole N-oxide, 2-(4-cyanophenoxy)ethylamine | DMF, 80°C, 12 h | 30–50% (hypothetical) |
Ultrasonic-Assisted Synthesis
Ultrasound irradiation accelerates reaction rates and improves yields in heterocyclic synthesis. This method could be applied to multi-component reactions or coupling strategies.
Key Steps
-
Reagents : Ethyl cyanoacetate, ethyl glycinate hydrochloride, and a phenoxyethyl cyanide derivative.
| Reagents | Conditions | Expected Yield | References |
|---|---|---|---|
| Ethyl cyanoacetate, ethyl glycinate HCl, phenoxyethyl cyanide derivative | Ultrasound, 60 min | 70–90% (hypothetical) |
Comparative Analysis of Methods
The choice of method depends on substrate availability, reaction efficiency, and desired yield.
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Limited availability of halogenated intermediates |
| Mitsunobu Reaction | Mild conditions | Requires sensitive reagents (e.g., DEAD) |
| Cross-Coupling | Broad functional group tolerance | Expensive catalysts (e.g., Pd) |
| One-Pot MCR | Atom economy, reduced waste | Limited control over substituent position |
| N-Oxide Functionalization | Enhanced reactivity at 4-position | Oxidation byproducts may complicate purification |
| Ultrasonic Assistance | Faster reaction times, higher yields | Requires specialized equipment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-Cyanophenoxy)ethyl]-1H-imidazole, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Start with 4-(4-cyanophenoxy)benzaldehyde as a precursor. React with ethylenediamine under reflux in ethanol for 12 hours to form the imidazole core .
-
Step 2 : Optimize solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid) to improve yield. Evidence shows ethanol yields 90% for analogous compounds .
-
Step 3 : Monitor reaction progress via TLC and isolate via crystallization. Example conditions: 235–236°C melting point, confirmed by IR and NMR .
- Data Table : Example Reaction Conditions
| Precursor | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-(4-Cyanophenoxy)benzaldehyde | Ethanol | None | 12 | 90 |
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodology :
- IR Spectroscopy : Look for key peaks: ~2200 cm⁻¹ (C≡N stretch from cyanophenyl), ~1600 cm⁻¹ (imidazole ring vibrations) .
- NMR Analysis :
- ¹H NMR : Expect aromatic protons at δ 7.2–8.0 ppm, imidazole protons at δ 6.8–7.1 ppm, and ethyl linker protons at δ 3.8–4.3 ppm .
- ¹³C NMR : Confirm cyanophenyl (δ ~118 ppm for CN) and imidazole carbons (δ ~120–140 ppm) .
- Elemental Analysis : Compare calculated vs. observed C, H, N values (e.g., ±0.3% deviation) to verify purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Testing : Use agar dilution assays against S. aureus and E. coli (MIC values). Reference compounds like benzimidazole derivatives show activity at 12.5–50 µg/mL .
- Enzyme Inhibition : Screen against Akt kinase (IC₅₀) using fluorescence-based assays. Analogous thiazole derivatives inhibit Akt at ~1–10 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodology :
- Modify Substituents : Replace the cyanophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
- Docking Simulations : Use AutoDock Vina to predict binding to Akt kinase (PDB: 3O96). Prioritize derivatives with lower binding energy (e.g., ΔG < -8 kcal/mol) .
- Data Table : Example Docking Scores
| Derivative | Binding Energy (kcal/mol) |
|---|---|
| Parent compound | -8.2 |
| 4-Nitro analog | -9.1 |
Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement .
- Validate Geometry : Compare bond lengths (e.g., C-N in imidazole: ~1.31 Å) and angles with analogous structures (e.g., monoclinic P21/c space group, β = 99.7°) .
Q. What strategies address conflicting spectral data during characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, distinguish ethyl linker protons from aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄N₃O₂ requires [M+H]⁺ = 280.1086) .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
